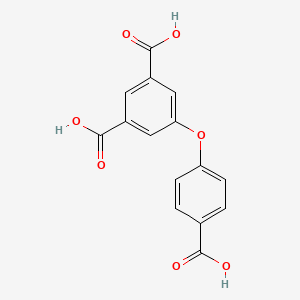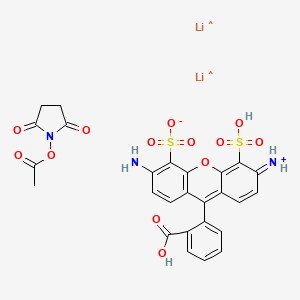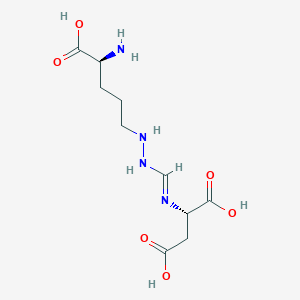![molecular formula C16H11Cl2NO2 B11930145 3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid is a chemical compound known for its role as a potent agonist of the GPR40/FFA1 receptor. This compound is primarily used in biochemical applications and has been studied for its potential to enhance glucose-induced insulin secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid involves multiple steps, including the formation of the ethynyl linkage and the introduction of the dichloropyridinyl group. The general synthetic route includes:
Formation of the Ethynyl Linkage: This step typically involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl group.
Introduction of the Dichloropyridinyl Group: This step involves the use of a chlorinated pyridine derivative, which is then coupled with the ethynyl intermediate.
Final Assembly: The final step involves the coupling of the intermediate with a phenylpropanoic acid derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its role in modulating GPR40/FFA1 receptor activity, which is involved in glucose metabolism.
Medicine: Investigated for its potential therapeutic effects in enhancing insulin secretion and managing diabetes.
Industry: Used in the development of biochemical assays and as a reference standard in analytical chemistry
Mécanisme D'action
The compound exerts its effects by acting as an agonist of the GPR40/FFA1 receptor. This receptor is involved in the regulation of insulin secretion in response to glucose levels. The binding of the compound to the receptor enhances glucose-induced insulin secretion, thereby helping to regulate blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
GW9508: Another GPR40/FFA1 agonist with similar biological activity.
TUG-891: A selective agonist for GPR40/FFA1 with a different chemical structure.
AH-7614: Another compound that targets the GPR40/FFA1 receptor but with distinct pharmacological properties
Uniqueness
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid is unique due to its high selectivity and potency as a GPR40/FFA1 agonist. It has been shown to enhance glucose-induced insulin secretion with greater efficacy compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H11Cl2NO2 |
|---|---|
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
3-[4-[2-(2,6-dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-9-13(10-15(18)19-14)6-5-11-1-3-12(4-2-11)7-8-16(20)21/h1-4,9-10H,7-8H2,(H,20,21) |
Clé InChI |
GCWBKYDSSJIRNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)O)C#CC2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)




![7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol](/img/structure/B11930088.png)





![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
